Enhanced Polarity vs. In-Class Comparators
The target compound exhibits a significantly higher hydrophilicity compared to its nearest analog, (3-oxopiperazin-2-yl)acetic acid, due to the presence of the 6-hydroxy group. This is quantified by its computed XLogP3-AA value of -4.4, which is substantially lower than the typical range for less polar oxopiperazine acetic acid derivatives [1]. While a direct measured logP for the comparator is not available in primary sources, the structural difference (an additional hydroxyl group) is a well-established driver for a decrease in logP and an increase in aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -4.4 |
| Comparator Or Baseline | (3-Oxopiperazin-2-yl)acetic acid (CAS 405214-33-7); no computed logP value available for direct comparison. |
| Quantified Difference | N/A (Difference inferred from structural modification) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
For applications requiring high aqueous solubility or minimal membrane permeability (e.g., developing polar active pharmaceutical ingredients or hydrophilic linkers), this compound offers a quantifiably distinct advantage.
- [1] PubChem. (2025). (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. Compound Summary. CID 45099629. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxy-3-oxopiperazin-2-YL_acetic-acid View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
